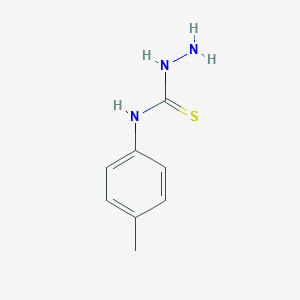
4-(4-Methylphenyl)-3-thiosemicarbazide
Vue d'ensemble
Description
"4-(4-Methylphenyl)-3-thiosemicarbazide" is a chemical compound with significant potential in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds. Its utility stems from its reactivity and versatility, allowing for the development of a wide range of derivatives with potential biological activities.
Synthesis Analysis
The synthesis of "4-(4-Methylphenyl)-3-thiosemicarbazide" derivatives can involve various reactions, including the condensation of phenyl-3-thiosemicarbazide derivatives with aminoacetonitrile, leading to the formation of condensed products. These products exhibit reactivity towards different chemical reagents, facilitating the synthesis of thiazole and thiophene derivatives (Mohareb, Ghabrial, & Wardakhan, 1998).
Molecular Structure Analysis
The molecular structure of "4-(4-Methylphenyl)-3-thiosemicarbazide" derivatives has been explored through X-ray diffraction and theoretical calculations using density functional theory (DFT). These analyses provide insights into the geometry, intermolecular interactions, and electronic properties of the molecule, affirming the theoretical bond parameters and electronic properties with experimental results (Kanmazalp et al., 2018).
Chemical Reactions and Properties
This compound is involved in diverse chemical reactions, enabling the synthesis of various heterocyclic compounds with biological activities. Its reactions with different reagents under varying conditions lead to the formation of thiadiazoles, imidazolinones, and other derivatives, demonstrating its versatility and potential in drug development and synthetic chemistry (Hirpara et al., 2003).
Applications De Recherche Scientifique
1. Antileishmanial and Antimalarial Applications
- Summary of Application : The compound was used in the synthesis of hydrazine-coupled pyrazole derivatives, which were evaluated for their antileishmanial and antimalarial activities .
- Methods of Application : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
- Results : Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
2. Synthesis of Secondary Heterocyclic Alcohol
- Summary of Application : The compound was used in the synthesis of a secondary heterocyclic alcohol .
- Methods of Application : The compound was alkylated to 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one in alkaline conditions using 2-bromo-1-phenylethanone. The alkylated compound was reduced at the carbonyl group to the corresponding racemic secondary alcohol .
- Results : The synthesized compounds were characterized by IR, 1D and 2D 1H-1H, 1H-13C and 1H-15N NMR spectroscopy and by elemental analysis .
3. Synthesis of Mephedrone
- Summary of Application : 4-Methylmethcathinone, also referred to as Mephedrone, is a β-ketoamphetamine that falls under the category of synthetic cathinones . These synthetic cathinones are a new type of designer drugs that have gained recognition due to their ability to induce hallucinations and stimulate the mind, making them prone to misuse .
- Methods of Application : The synthesis of Mephedrone involves a series of chemical reactions, including the use of compounds structurally similar to "4-(4-Methylphenyl)-3-thiosemicarbazide" .
- Results : The synthesized Mephedrone is characterized by its psychoactive effects, which include stimulation and hallucinations .
4. Organic Semiconductor Microcavity
- Summary of Application : The compound was used in the synthesis of a doped organic semiconductor microcavity .
- Methods of Application : Co-depositing MoO3 and the hole transport material 4,4′-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] (TAPC) introduces a large hole density with a narrow linewidth optical transition centered at 1.8 eV and an absorption coefficient exceeding 104 cm-1 .
- Results : Coupling this transition to a Fabry-Perot cavity mode yields upper and lower polaron polariton branches that are clearly resolved in angle-dependent reflectivity with a vacuum Rabi splitting Ω 0.3 eV .
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, etc. Proper handling, storage, and disposal procedures would be outlined.
Orientations Futures
Based on the compound’s properties and activities, potential applications could be discussed. Could it be used as a drug? Could it be used in materials science? What further studies are needed?
Propriétés
IUPAC Name |
1-amino-3-(4-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-6-2-4-7(5-3-6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAWRKQVDLFINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353170 | |
| Record name | 4-(4-Methylphenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-3-thiosemicarbazide | |
CAS RN |
13278-67-6 | |
| Record name | 4-(4-Methylphenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-(4-methylphenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)
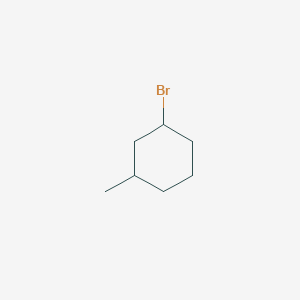
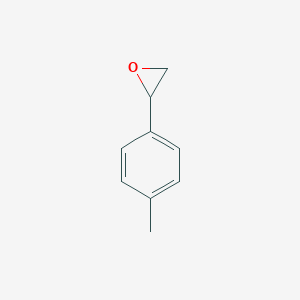
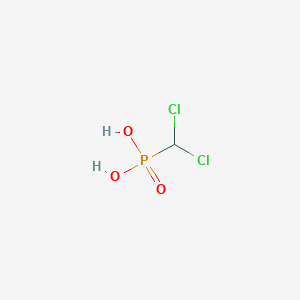


![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)

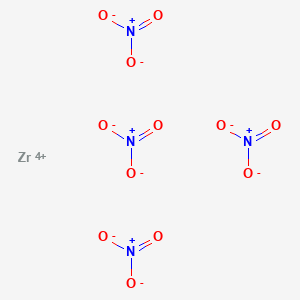
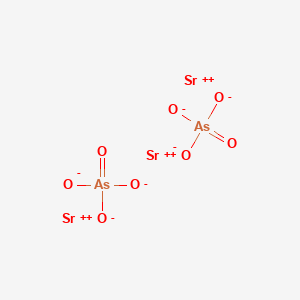
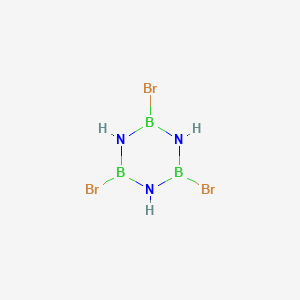
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)

